molecular formula C24H28N2O3S B2942871 3-(Benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-ethoxyquinoline CAS No. 902945-00-0

3-(Benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-ethoxyquinoline

Cat. No.: B2942871
CAS No.: 902945-00-0
M. Wt: 424.56
InChI Key: FASFXZWYPVOGDV-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-ethoxyquinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a dimethylpiperidinyl moiety, and an ethoxyquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-ethoxyquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxyquinoline Core: The synthesis begins with the preparation of the ethoxyquinoline core through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, where the ethoxyquinoline intermediate reacts with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the Dimethylpiperidinyl Moiety: The final step involves the nucleophilic substitution reaction where the sulfonylated quinoline reacts with 3,5-dimethylpiperidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-ethoxyquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Amines, thiols, and alkoxides under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides and sulfone derivatives.

    Reduction: Reduced quinoline derivatives and piperidine ring-opened products.

    Substitution: Substituted benzenesulfonyl derivatives and quinoline analogs.

Scientific Research Applications

3-(Benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-ethoxyquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-ethoxyquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethylpiperidin-1-yl)propanoic acid
  • 3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid

Uniqueness

3-(Benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-ethoxyquinoline stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the benzenesulfonyl group enhances its ability to participate in sulfonylation reactions, while the ethoxyquinoline core provides a versatile scaffold for further functionalization. The dimethylpiperidinyl moiety adds to its pharmacological potential, making it a valuable compound for drug discovery and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-ethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-4-29-19-10-11-22-21(13-19)24(26-15-17(2)12-18(3)16-26)23(14-25-22)30(27,28)20-8-6-5-7-9-20/h5-11,13-14,17-18H,4,12,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASFXZWYPVOGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CC(CC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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